
4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and is substituted with a 4-methylbenzenesulfonyl group and a diphenylcarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 4-methylbenzenesulfonyl group is derived from toluene and contains a sulfonyl chloride (−SO2Cl) functional group . The diphenylpiperazine-1-carboxamide group contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. Benzenesulfonyl chlorides, for instance, are known to react with compounds containing reactive N-H and O-H bonds . They are also used in dehydrations to make nitriles, isocyanides, and diimides .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is involved in various chemical synthesis processes. For instance, it participates in the synthesis of new carboxamides and sulfonamides containing alkyl and heterocyclic fragments, as explored in the study by Ignatovich et al. (2019). This research highlights its utility in creating diverse chemical compounds through reactions with 2-arylaminopyrimidine derivatives, N-methylpiperazine, and morpholine (Ignatovich et al., 2019).
Applications in Organic Chemistry
The compound is also relevant in the field of organic chemistry, particularly in the synthesis of N-heterocyclic carbene (NHC) compounds. Research by Jonek et al. (2015) demonstrated its role in generating NHC compounds with new backbone structures, indicating its versatility in organic synthesis (Jonek et al., 2015).
Role in Molecular Structure Studies
In the context of molecular structure analysis, the compound has been studied for its crystal structure and molecular conformation. For example, Banerjee et al. (2002) investigated the structure and conformation of a related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has applications in antineoplastic research (Banerjee et al., 2002).
Antibacterial Properties
Additionally, the compound shows potential in the development of antibacterial agents. Research by Gein et al. (2013) on related compounds indicated their antibacterial activity, suggesting possible applications in pharmaceuticals (Gein et al., 2013).
Polymer Science Applications
In polymer science, derivatives of this compound have been used in the synthesis of aromatic polyamides, as demonstrated by Yang et al. (1999). This research highlights its application in creating new polymeric materials with desirable properties like solubility and thermal stability (Yang et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-20-12-14-23(15-13-20)31(29,30)26-18-16-25(17-19-26)24(28)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCBRYJFHFWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)
![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)
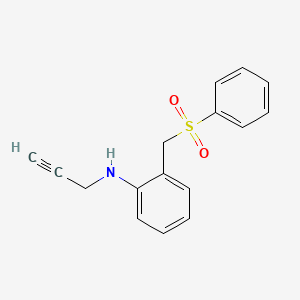

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide](/img/structure/B2724205.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2724206.png)


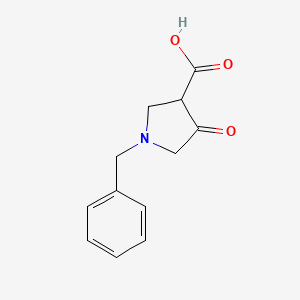
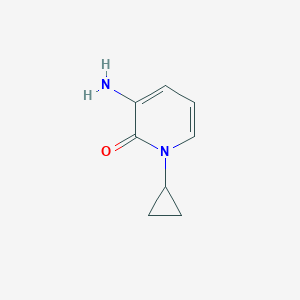
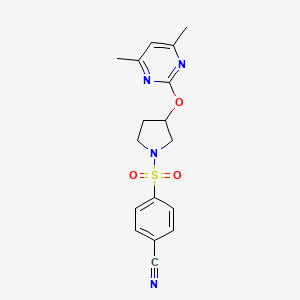
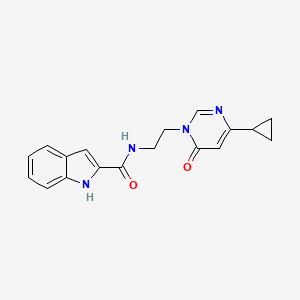
![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2724216.png)